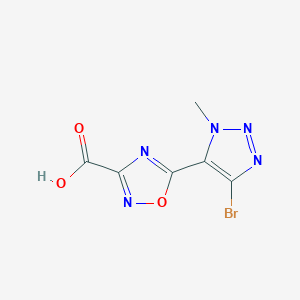
5-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of the triazole ring, followed by the introduction of the oxadiazole moiety. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The bromine atom in the triazole ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
5-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanol: Shares the triazole ring but lacks the oxadiazole moiety.
1,2,4-Oxadiazole derivatives: Compounds with similar oxadiazole structures but different substituents.
Propriétés
Formule moléculaire |
C6H4BrN5O3 |
|---|---|
Poids moléculaire |
274.03 g/mol |
Nom IUPAC |
5-(5-bromo-3-methyltriazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C6H4BrN5O3/c1-12-2(3(7)9-11-12)5-8-4(6(13)14)10-15-5/h1H3,(H,13,14) |
Clé InChI |
KAJPATRARPUWSO-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C(N=N1)Br)C2=NC(=NO2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[1,2,4]Triazolo[4,3-A]pyrazin-3-YL}piperidine](/img/structure/B13076415.png)
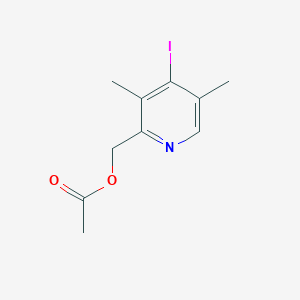

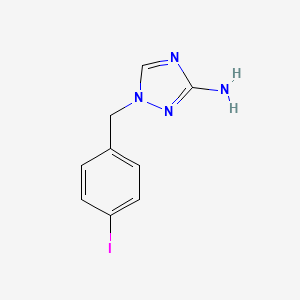
![[4-(5,6-Dimethyl-1H-1,3-benzodiazol-2-yl)phenyl]methanamine](/img/structure/B13076431.png)
![4-Chloro-1-[2-(1H-imidazol-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13076434.png)
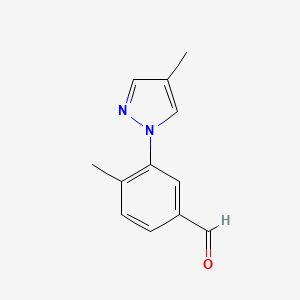
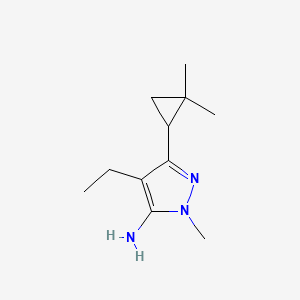

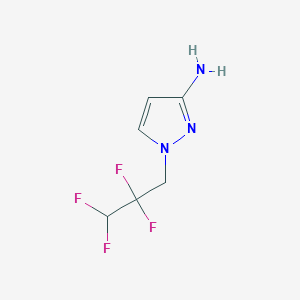
![6-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13076475.png)
![1-[(1-Aminocyclobutyl)methyl]-3-ethylurea](/img/structure/B13076482.png)

![2-Amino-2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-ol](/img/structure/B13076492.png)
